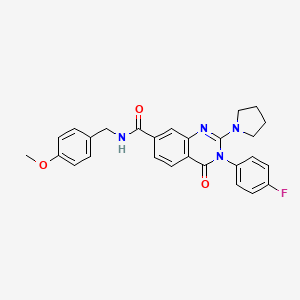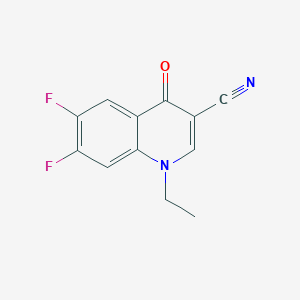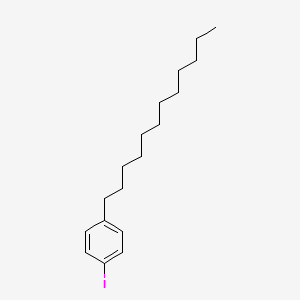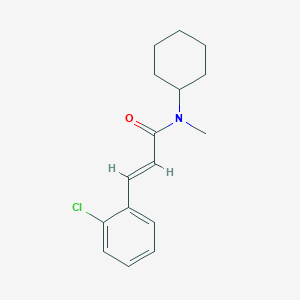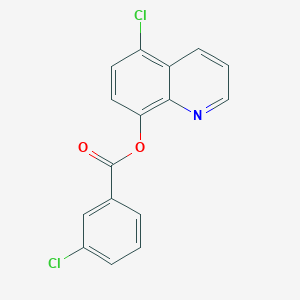
5-Chloroquinolin-8-yl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinolin-8-yl 3-chlorobenzoate is a chemical compound with the molecular formula C16H9Cl2NO2 . Its molecular weight is 318.15.
Synthesis Analysis
The synthesis of a similar compound, quinolin-8-yl 4-chlorobenzoate, was reported to be achieved via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .Molecular Structure Analysis
The structure of quinolin-8-yl 4-chlorobenzoate, a similar compound, was characterized by a combination of analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis
The synthesis of quinolin-8-yl 4-chlorobenzoate involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride . This protocol was distinguished by its short reaction time, operational simplicity, and clean reaction profile .科学的研究の応用
Antimalarial and Antiviral Properties
Chloroquine and its derivatives, including compounds structurally related to "5-Chloroquinolin-8-yl 3-chlorobenzoate," have been extensively studied for their antimalarial effects since World War II. Research indicates these compounds may offer therapeutic applications beyond malaria due to their biochemical properties. Efforts to repurpose chloroquine-containing compounds have focused on their potential in managing various diseases, including infectious and non-infectious conditions. Notably, the exploration of chloroquine derivatives has expanded into the field of antiviral research, particularly in the context of COVID-19, where compounds have shown promise in vitro for inhibiting viral replication (Njaria, Okombo, Njuguna, & Chibale, 2015).
Role in Cancer Research
Chloroquine-containing compounds are being investigated for their potential role in cancer therapy. The interest lies in linking the mode of action of these antimalarials with cancer cell proliferation pathways to develop synergistic partners in combination chemotherapy. This research direction underscores the need for innovative strategies to repurpose known drugs for complex diseases like cancer, leveraging their known biological activities for new therapeutic applications (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antimicrobial and Antioxidant Uses
Beyond antimalarial and antiviral applications, chloroquine derivatives have demonstrated antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties are particularly beneficial for the food industry, seeking natural molecules for food preservation. Additionally, chlorogenic acid, a compound with structural similarities to "this compound," has shown significant antioxidant activity, providing protective effects against the degradation of other bioactive compounds in food and acting as a potential dietary supplement (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Research and Development of Antitubercular Agents
Compounds with the chloroquinoline structure have been evaluated for their antitubercular activity. Modifications to the basic structure have yielded derivatives with significant efficacy against Mycobacterium tuberculosis, showcasing the potential for developing new antitubercular agents based on the chloroquinoline scaffold. This area of research is crucial for addressing the global challenge of tuberculosis and drug-resistant strains, highlighting the importance of chemical modifications for enhancing drug efficacy and specificity (Asif, 2014).
作用機序
Target of Action
Quinoline derivatives, such as “5-Chloroquinolin-8-yl 3-chlorobenzoate”, are often studied for their antibacterial activities . They may target bacterial proteins like LptA and Top IV , thereby displaying a broad-spectrum antibacterial effect .
Biochemical Pathways
Quinoline derivatives often disrupt essential biochemical pathways in bacteria, leading to their death .
Result of Action
Quinoline derivatives often result in the death of bacteria due to disruption of essential biochemical processes .
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-4-1-3-10(9-11)16(20)21-14-7-6-13(18)12-5-2-8-19-15(12)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZMANPJSZGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

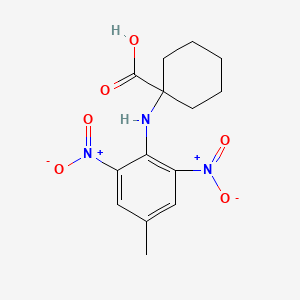
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)

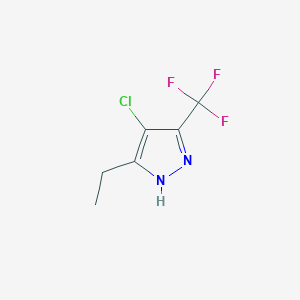
methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

